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molecular formula C19H28O5 B8493641 4-[[6-[(3-Ethyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid CAS No. 841268-19-7

4-[[6-[(3-Ethyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid

Cat. No. B8493641
M. Wt: 336.4 g/mol
InChI Key: CTTPWOVDUKGWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07300604B2

Procedure details

First stage: A solution prepared by dissolving 500 g of 3-[(6-bromohexyloxy)methyl]-3-ethyloxetane, 297 g of 4-hydoxybenzoic acid and 490 g of potassium carbonate in 3 L of dimethylforamide was stirred at 90° C. for 8 hours. After adding 4 L of water to the reaction mixture, it was extracted with 4 L of toluene. The organic layer was washed with water, and then the solvent was distilled off. Added to the resulting residue were 200 g of sodium hydroxide, 1 L of water and 2.5 L of ethanol, and the mixture was refluxed for 4 hours. Ethanol 1 L was distilled off at an atmospheric pressure, and then the solution was acidified by hydrochloric acid to obtain a slurry. The slurry was filtered and dried to thereby obtain 400 g of 4-[6-(3-ethyloxetane-3-ylmethoxy) hexyloxy]benzoic acid (melting point: 58.5° C.).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
297 g
Type
reactant
Reaction Step One
Quantity
490 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
4 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][O:8][CH2:9][C:10]1([CH2:14][CH3:15])[CH2:13][O:12][CH2:11]1.[OH:16][C:17]1[CH:25]=[CH:24][C:20]([C:21]([OH:23])=[O:22])=[CH:19][CH:18]=1.C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[CH2:14]([C:10]1([CH2:9][O:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][O:16][C:17]2[CH:25]=[CH:24][C:20]([C:21]([OH:23])=[O:22])=[CH:19][CH:18]=2)[CH2:13][O:12][CH2:11]1)[CH3:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
BrCCCCCCOCC1(COC1)CC
Name
Quantity
297 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
490 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
First stage: A solution prepared
EXTRACTION
Type
EXTRACTION
Details
was extracted with 4 L of toluene
WASH
Type
WASH
Details
The organic layer was washed with water
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
Added to the resulting residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
Ethanol 1 L was distilled off at an atmospheric pressure
CUSTOM
Type
CUSTOM
Details
to obtain a slurry
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)C1(COC1)COCCCCCCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 400 g
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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